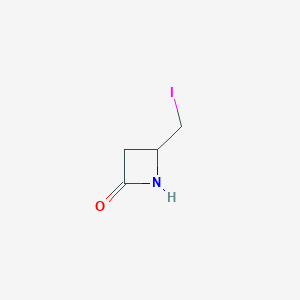
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP)” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2,3-DCPP, has been discussed in several studies . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds like “2,3-Dichlorophenyl isocyanate” has been analyzed . The molecular formula is C7H3Cl2NO, with an average mass of 188.011 Da and a mono-isotopic mass of 186.959167 Da .
Chemical Reactions Analysis
The chemical reactions of 2,3-DCPP have been studied. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dichlorophenyl isocyanate” have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile serves as a key intermediate in various synthetic routes, especially in the formation of heterocyclic compounds. One of the notable applications is in the synthesis of 4,5-dihydrofuran-3-carbonitriles and other derivatives through oxidative cyclizations. These reactions often involve the use of manganese(III) acetate with conjugated alkenes or 2-thienyl substituted alkenes. The regioselective radical addition of 3-oxopropanenitriles with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, is another significant application, yielding various dihydrofurans (Yılmaz et al., 2005) (Hocaoglu & Yılmaz, 2019).
Antimicrobial Applications
Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, linked to the thieno[2,3-b]thiophene moiety and synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile), have shown promising antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, and selected examples demonstrated significant results (Kheder & Mabkhot, 2012).
Synthesis of Heterocyclic Compounds
3-Oxopropanenitriles are pivotal in synthesizing various heterocyclic compounds. For instance, the synthesis of bis-thiazole and bis-[1,3,4]thiadiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Kheder & Mabkhot, 2012).
Application in Dyeing and Textile Industry
Innovative dyeing processes use 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile and its derivatives for dyeing polypropylene fabrics. These processes, carried out in both aqueous and supercritical carbon dioxide mediums, demonstrate the compound's applicability in textile coloration, providing a greener alternative to traditional dyeing methods by utilizing CO2 instead of water (Elmaaty et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dichlorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBLZWDWAXKNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504997 |
Source


|
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
CAS RN |
75473-09-5 |
Source


|
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)



![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)






